1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of tetrahydronaphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the naphthalene ring.
Scientific Research Applications
1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a ligand in biochemical assays.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the production of fragrances, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanone involves its interaction with specific molecular targets. The ketone group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-(Naphthalen-1-yl)ethanone: Similar structure but lacks the tetrahydro modification.
1-(5,6,7,8-Tetrahydronaphthalen-1-yl)propanone: Similar structure with an extended carbon chain.
Uniqueness
1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanone is unique due to the presence of the tetrahydronaphthalene ring, which imparts distinct chemical and physical properties compared to its non-tetrahydro counterparts.
Properties
IUPAC Name |
1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h4,6,8H,2-3,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZLMXJDECUUDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60501629 | |
Record name | 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60501629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13577-40-7 | |
Record name | 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60501629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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